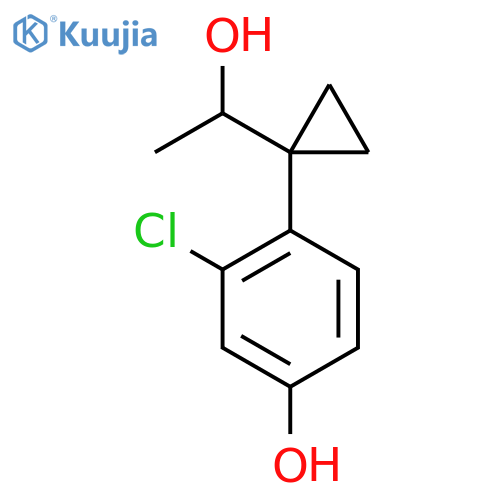Cas no 2228413-72-5 (3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)

3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol
- 2228413-72-5
- 3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol
- EN300-1991411
-
- インチ: 1S/C11H13ClO2/c1-7(13)11(4-5-11)9-3-2-8(14)6-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3
- InChIKey: REYRBEFFHLZRRW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1(C(C)O)CC1)O
計算された属性
- せいみつぶんしりょう: 212.0604073g/mol
- どういたいしつりょう: 212.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991411-1.0g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-1991411-0.1g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-0.5g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-1g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-5.0g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 5g |
$3355.0 | 2023-06-01 | ||
| Enamine | EN300-1991411-2.5g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-10.0g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 10g |
$4974.0 | 2023-06-01 | ||
| Enamine | EN300-1991411-5g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-0.25g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1991411-0.05g |
3-chloro-4-[1-(1-hydroxyethyl)cyclopropyl]phenol |
2228413-72-5 | 0.05g |
$972.0 | 2023-09-16 |
3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenolに関する追加情報
Introduction to 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228413-72-5)
3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol, identified by the Chemical Abstracts Service number 2228413-72-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclopropyl ring with a phenolic moiety, has garnered attention due to its potential biological activity and synthetic utility. The presence of both chloro and hydroxyethyl substituents introduces diverse functionalization possibilities, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The structural framework of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol encompasses several key features that contribute to its chemical reactivity and biological relevance. The cyclopropyl group, known for its strained three-membered ring, often participates in various chemical transformations, including ring-opening reactions that can be exploited for constructing more complex molecules. Additionally, the phenolic hydroxyl group serves as a hydrogen bond acceptor and can engage in intramolecular or intermolecular interactions, influencing the compound's solubility and binding affinity.
The chloro substituent at the third position of the phenol ring introduces electrophilic character, facilitating nucleophilic aromatic substitution reactions or serving as a leaving group in metal-catalyzed cross-coupling reactions. The hydroxyethyl side chain further enhances the compound's versatility, allowing for modifications such as etherification or esterification, which can fine-tune its pharmacokinetic properties. These structural attributes make 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228413-72-5) a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The scaffold of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol bears resemblance to certain bioactive molecules reported in the literature, suggesting potential applications in areas such as anti-inflammatory or antimicrobial therapy. For instance, structurally related compounds have demonstrated activity against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.
One notable aspect of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol is its potential to serve as a precursor for more complex derivatives through functional group interconversions. The hydroxyethyl group can be oxidized to an aldehyde or carboxylic acid, or reduced to an alcohol, providing multiple pathways for diversification. Similarly, the chloro group can be replaced by other substituents via palladium-catalyzed reactions, enabling the introduction of aryl or heteroaryl groups into the molecule. Such modifications are crucial for optimizing pharmacological properties such as potency, selectivity, and metabolic stability.
The synthesis of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228413-72-5) presents an intriguing challenge due to the complexity of its structural features. One possible synthetic route involves the reaction of 4-bromoacetophenone with cyclopropanecarboxylic acid under basic conditions to form the cyclopropylphenol core. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) would introduce the chloro substituent at the desired position. The hydroxyethyl side chain can then be introduced via nucleophilic addition reactions or through protecting group strategies that allow for selective functionalization.
Advances in computational chemistry have also played a significant role in understanding the behavior of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol. Molecular modeling studies have helped predict its binding modes to biological targets and estimate key pharmacokinetic parameters. These simulations are particularly valuable in guiding experimental design by identifying potential lead compounds and optimizing their structures before costly wet-lab synthesis. Additionally, virtual screening techniques have been employed to identify analogs of 3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol with enhanced activity or reduced toxicity.
In conclusion,3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228413-72-5) represents a structurally interesting compound with broad applications in pharmaceutical research and development. Its unique combination of functional groups offers numerous opportunities for chemical manipulation and biological evaluation. As our understanding of disease mechanisms continues to evolve,3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol may emerge as a key intermediate in the discovery of novel therapeutic agents targeting various diseases.
2228413-72-5 (3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol) 関連製品
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)
- 941896-64-6(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)
- 2171821-80-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)




